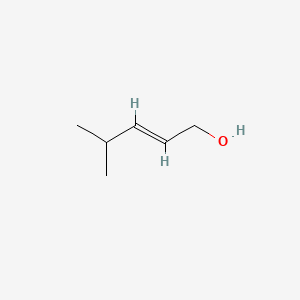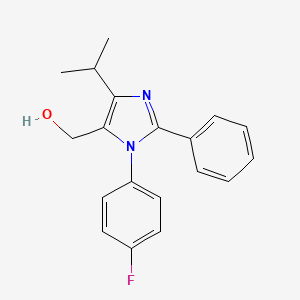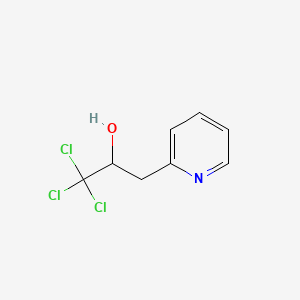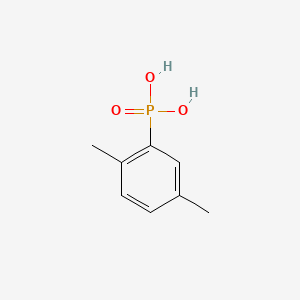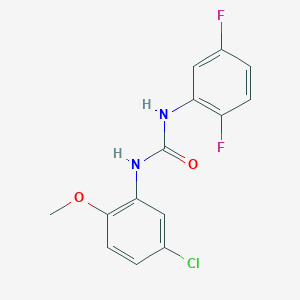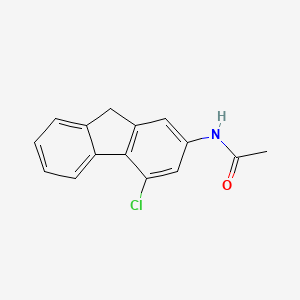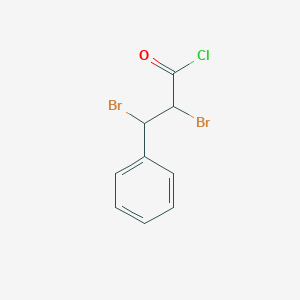
2,3-Dibromo-3-phenylpropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-phenylpropanoyl chloride is an organic compound with the molecular formula C9H7Br2ClO. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by bromine atoms, and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-dibromo-3-phenylpropanoyl chloride typically involves the bromination of cinnamic acid followed by chlorination. The process can be summarized as follows:
Bromination of Cinnamic Acid: Cinnamic acid is dissolved in dichloromethane, and bromine is added dropwise at room temperature.
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and purity. The bromination step is carried out in a controlled environment, and the chlorination is performed using advanced techniques to ensure complete conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-3-phenylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dibromo-3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiourea (NH2CSNH2) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2,3-Dibromo-3-phenylpropanoyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,3-dibromo-3-phenylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine atoms on the molecule also contribute to its reactivity, enabling further functionalization .
Comparison with Similar Compounds
2,3-Dibromo-3-phenylpropanoic Acid: Similar structure but with a carboxyl group instead of an acyl chloride.
2,3-Dibromo-3-phenylpropiophenone: A ketone derivative with similar bromine substitution.
Uniqueness: 2,3-Dibromo-3-phenylpropanoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various applications .
Properties
CAS No. |
93696-65-2 |
|---|---|
Molecular Formula |
C9H7Br2ClO |
Molecular Weight |
326.41 g/mol |
IUPAC Name |
2,3-dibromo-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H7Br2ClO/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
BOBCYEPTLFPZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


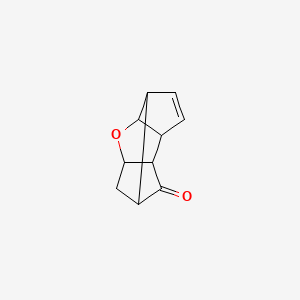
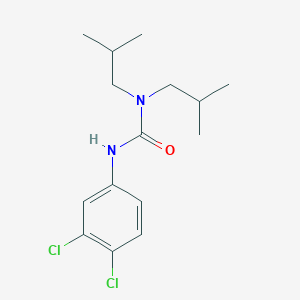
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
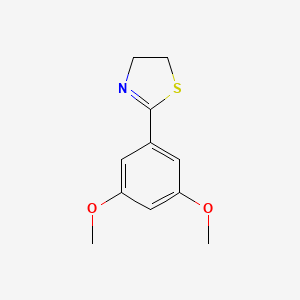
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
